
2-Hydroxy-5-(3-hydroxyprop-1-yn-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-(3-hydroxyprop-1-yn-1-yl)benzoic acid is a chemical compound with the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol . This compound is characterized by the presence of a hydroxy group and a hydroxypropynyl group attached to a benzoic acid core. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(3-hydroxyprop-1-yn-1-yl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Functional Group Introduction: The hydroxypropynyl group is introduced through a series of reactions, often involving alkynylation and hydroxylation.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(3-hydroxyprop-1-yn-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-Hydroxy-5-(3-hydroxyprop-1-yn-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(3-hydroxyprop-1-yn-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxypropynyl groups play a crucial role in its reactivity and binding affinity. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid: This compound has a pyrrole group instead of a hydroxypropynyl group.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: This compound features a propynyl group attached to a different position on the benzoic acid core.
Uniqueness
2-Hydroxy-5-(3-hydroxyprop-1-yn-1-yl)benzoic acid is unique due to the presence of both hydroxy and hydroxypropynyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8O4 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-hydroxy-5-(3-hydroxyprop-1-ynyl)benzoic acid |
InChI |
InChI=1S/C10H8O4/c11-5-1-2-7-3-4-9(12)8(6-7)10(13)14/h3-4,6,11-12H,5H2,(H,13,14) |
InChI Key |
GCIVMMZNGQUZDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#CCO)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


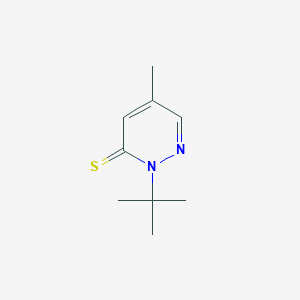
![Methyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B15256656.png)
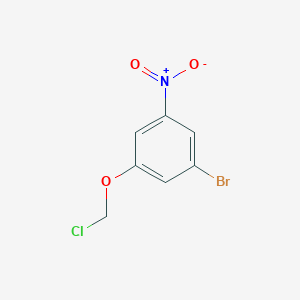
![8-(4-Methylphenyl)-6-azaspiro[3.4]octane](/img/structure/B15256665.png)

![2-Ethyl-3-piperidin-4-YL-3H-imidazo[4,5-B]pyridine](/img/structure/B15256689.png)

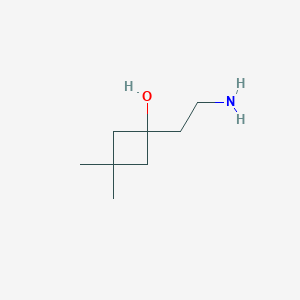

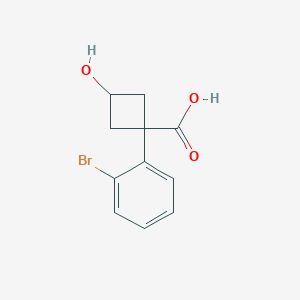
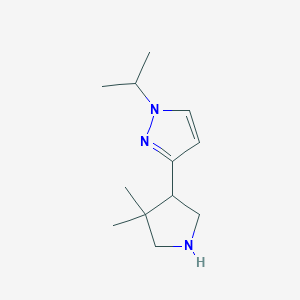
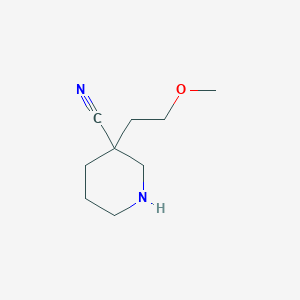
![N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B15256712.png)

